molecular formula C20H22N2O2S B2524511 N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide CAS No. 477554-53-3

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide

Cat. No.: B2524511
CAS No.: 477554-53-3
M. Wt: 354.47
InChI Key: CXFJJLIBCDTDHF-UHFFFAOYSA-N
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Description

N-(2-Methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a 2-methyl-substituted benzo[d]thiazole ring linked via an amide bond to a 4-pentyloxybenzoyl group. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds play a critical role .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-4-5-12-24-17-9-6-15(7-10-17)20(23)22-16-8-11-19-18(13-16)21-14(2)25-19/h6-11,13H,3-5,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJJLIBCDTDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the pentyloxy group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

The pentyloxy chain in the target compound distinguishes it from analogs with shorter or polar substituents. For instance:

  • N-(4-Methoxybenzo[d]thiazol-2-yl)benzamide derivatives () exhibit reduced lipophilicity (logP ~2.5–3.0) due to the methoxy group’s lower hydrophobicity.
  • N-(2-Aminophenyl)-4-(pentyloxy)benzamide () shares the pentyloxybenzamide group but replaces the benzo[d]thiazole with an aminophenyl group. The aminophenyl moiety may facilitate metal coordination (e.g., Mn(II), Cu(II)), whereas the benzo[d]thiazole in the target compound could favor hydrophobic interactions in biological targets .

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituent (R) logP* Key Feature
Target Compound Pentyloxy (C₅H₁₁O) ~5.2 High lipophilicity
N-(4-Methoxybenzo[d]thiazol-2-yl) analog Methoxy (OCH₃) ~3.0 Moderate solubility
N-(2-Aminophenyl)-4-(pentyloxy)benzamide NH₂-C₆H₄ ~4.8 Metal coordination capability

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Table 2: Heterocycle-Driven Bioactivity Trends

Compound Type Heterocycle Hypothesized Target Potential Advantage
Target Compound Benzo[d]thiazole Enzymes with hydrophobic pockets Enhanced binding via rigidity
Thiazole-Triazole Hybrids Thiazole + Triazole Flexible binding sites Broader selectivity
4-(Thiazol-5-yl)pyrimidin-2-amines Thiazole + Pyrimidine Nucleotide-binding domains Dual heterocyclic synergy

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide, identified by its CAS number 477554-53-3, is a complex organic compound that features a benzothiazole ring and a pentyloxy group attached to a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The presence of the benzothiazole moiety is known to enhance bioactivity through various mechanisms, such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. A comparative analysis of related compounds highlights that the introduction of the pentyloxy group may enhance cytotoxicity against specific cancer cell lines.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Research Findings and Case Studies

A selection of studies has been conducted to assess the biological activity of related compounds:

StudyCompoundActivityFindings
Benzothiazole derivativesAnticancerInduced apoptosis in breast cancer cells
4-hydroxybenzothiazoleAntimicrobialEffective against E. coli and S. aureus
N-(benzo[d]thiazol-5-yl) derivativesAntifungalShowed significant inhibition against Candida species

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzothiazole Ring : This step often requires specific catalysts and controlled temperatures.
  • Introduction of the Pentyloxy Group : Achieved through nucleophilic substitution reactions.
  • Final Benzamide Formation : The final product is obtained through acylation reactions.

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